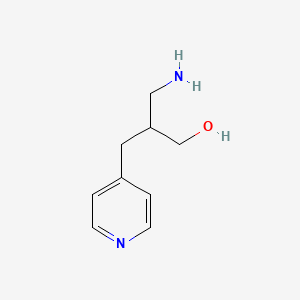

3-Amino-2-(pyridin-4-ylmethyl)propan-1-OL

Description

3-Amino-2-(pyridin-4-ylmethyl)propan-1-OL is a pyridine-derived compound featuring a propanol backbone substituted with an amino group and a pyridin-4-ylmethyl moiety. Its molecular formula is C₉H₁₄N₂O (assuming the free base form), with a molecular weight of 166.22 g/mol. The dihydrochloride salt form (CAS 1803591-33-4) is documented in pharmacological contexts, though detailed physicochemical data (e.g., solubility, melting point) remain scarce in publicly available literature .

Properties

IUPAC Name |

2-(aminomethyl)-3-pyridin-4-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c10-6-9(7-12)5-8-1-3-11-4-2-8/h1-4,9,12H,5-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCFZIVKJRDVEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(CN)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(pyridin-4-ylmethyl)propan-1-OL typically involves the reaction of pyridine derivatives with appropriate amines and alcohols. One common method involves the alkylation of 4-pyridinemethanol with 3-aminopropanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in 3-Amino-2-(pyridin-4-ylmethyl)propan-1-OL can undergo oxidation to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form amines or alcohols with the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Ketones, aldehydes.

Reduction: Amines, alcohols.

Substitution: Halides, alkylated products.

Scientific Research Applications

Chemistry: 3-Amino-2-(pyridin-4-ylmethyl)propan-1-OL is used as a building block in the synthesis of more complex organic molecules. Its functional groups make it a versatile intermediate in organic synthesis .

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structure allows it to bind to specific active sites on enzymes, making it useful in enzyme kinetics studies .

Medicine: Its ability to interact with biological molecules makes it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-Amino-2-(pyridin-4-ylmethyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity. This compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

Table 1: Structural and Physicochemical Comparison

*Dihydrochloride salt form.

Detailed Analysis of Analogous Compounds

3-(2-Aminopyridin-3-yl)propan-1-ol (CAS 89226-78-8)

- Structural Differences: The pyridine ring is substituted at the 3-position with an amino group, lacking the methylene bridge present in the target compound.

3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol

- Structural Differences : Features a propargyl alcohol chain and electron-donating 5,6-dimethoxy groups on the pyridine ring.

- Implications: The methoxy groups increase lipophilicity, which could improve membrane permeability in drug design.

3-Amino-2-(pyrimidin-4-yl)propan-1-ol (CAS 1284185-20-1)

- Structural Differences : Replaces the pyridine ring with a pyrimidine heterocycle, introducing an additional nitrogen atom.

- Implications : The pyrimidine ring enhances hydrogen-bonding capacity, making this compound a stronger candidate for targeting nucleotide-binding proteins or enzymes .

3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol

- Structural Differences : Contains a heavy iodine atom at the 5-position of the pyridine ring.

Biological Activity

3-Amino-2-(pyridin-4-ylmethyl)propan-1-OL is a compound of significant interest in biological research due to its diverse pharmacological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a pyridine ring, an amino group, and a hydroxyl group, which contribute to its biological activity. Its molecular formula is , and it has a molar mass of 166.22 g/mol. The presence of the amino and hydroxyl groups allows for interactions with various biological targets, making it a versatile compound in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to bind with specific enzymes or receptors through hydrogen bonds and ionic interactions. This binding can modulate enzyme activity, either inhibiting or activating them depending on the target site and binding affinity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. Studies have shown effectiveness against Mycobacterium tuberculosis, highlighting its potential as an anti-tuberculosis agent .

Antioxidant Activity

The compound has demonstrated antioxidant properties in several studies. It can scavenge free radicals, reducing oxidative stress in cells, which is crucial for preventing cellular damage and various diseases .

Enzyme Inhibition

This compound has been identified as a ligand in enzyme kinetics studies. Its ability to inhibit certain enzymes suggests potential applications in drug development for diseases where these enzymes play a critical role.

Case Studies

- Antimycobacterial Activity : A study conducted on novel derivatives of the compound showed promising results in inhibiting the growth of M. tuberculosis. The most effective compounds had MIC values ranging from 0.2 to 1.5 µg/mL, indicating strong antibacterial activity .

- Cytotoxicity and Apoptosis : In vitro assays demonstrated that some derivatives could induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. The compounds were evaluated using caspase assays to assess their apoptotic effects .

- Docking Studies : Molecular docking studies have provided insights into the binding modes of this compound with various targets, confirming its potential as an effective inhibitor in enzyme-substrate interactions .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | Not specified | Exhibits antimicrobial and antioxidant properties; versatile ligand for enzyme studies. |

| 3-Amino-N-(pyridinylmethyl)propanamide | Not specified | Amide derivative; altered reactivity and biological profile compared to the parent compound. |

| 3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride | 1803591-33-4 | Similar structure but different pyridine position; potential varied biological activity. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.